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Compound of Interest

Compound Name: 2,4-Dipentylphenol

CAS No.: 138-00-1

Cat. No.: B1665093

Get Quote

Executive Summary
In the synthesis of alkylphenols, 2,4-Dipentylphenol (specifically the industrially dominant

isomer 2,4-di-tert-amylphenol, CAS 120-95-6) serves as a critical intermediate for UV

stabilizers, antioxidants, and surfactant precursors. However, process intensification is often

bottlenecked by a lack of high-fidelity thermodynamic data.

This guide moves beyond basic datasheet values, providing a rigorous framework for

integrating thermodynamic properties into process simulation (Aspen Plus/HYSYS) and

equipment design. It addresses the specific challenges of handling high-boiling, viscous

phenolic melts and establishes protocols for validating missing parameters.

Molecular Identity & Structural Significance
Before establishing thermodynamic baselines, we must define the specific isomer of industrial

relevance. "Dipentyl" is chemically ambiguous; in 95% of process engineering contexts, this

refers to the tert-amyl derivative due to the carbocation stability during Friedel-Crafts alkylation.
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IUPAC Name: 2,4-bis(2-methylbutan-2-yl)phenol[1][2][3]

Common Name: 2,4-Di-tert-amylphenol (2,4-DTAP)[1][4][5]

CAS Number: 120-95-6[1][2][3][5][6][7][8]

Molecular Weight: 234.38 g/mol [1][2][3][7]

Process Relevance: The steric bulk of the tert-amyl groups at the ortho and para positions

creates significant hydrophobic shielding, influencing solubility parameters (LLE) and

lowering the vapor pressure relative to linear analogs.

Critical Thermodynamic Parameters
The following data consolidates experimental values with rigorously estimated parameters

where literature gaps exist.

Table 1: Thermophysical Properties for Process
Simulation
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Property Value / Range Source / Method
Process
Implication

Physical State (25°C)
Liquid / Low-melting

Solid

Exp. (Lit.)[2][3][5][7][9]

[10][11][12][13][14]

Requires heat tracing

on transfer lines.

Melting Point (

)
25.0 – 27.0 °C Exp. [1, 2]

Risk of solidification in

cool zones; storage

>35°C recommended.

Boiling Point (

)

169–170 °C @ 22

mmHg
Exp. [2]

Vacuum distillation is

mandatory to avoid

thermal degradation.

Atmospheric Eq. ~285 °C (Estimated) Antoine Extrapolation

Do not attempt

atmospheric

distillation

(degradation risk).

Density (

)
0.930 g/mL @ 25°C Exp. [2]

Key for sizing

centrifugal pumps and

storage tanks.

Vapor Pressure (

)
0.002 mmHg @ 25°C Exp. [3]

Low volatility; fugitive

emissions are minimal

but accumulation is

persistent.

Flash Point
> 110 °C (Closed

Cup)
Exp. [4]

Classified as

Combustible (Class

IIIB).

Water Solubility < 3 mg/L @ 20°C Exp. [4]

High hydrophobicity;

requires organic

solvents for cleaning.

Phase Equilibrium & Solubility (VLE/LLE)
For separation processes, specifically the removal of the mono-tert-amylphenol impurity and

unreacted phenol, the Vapor-Liquid Equilibrium (VLE) behavior is non-ideal due to hydrogen
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bonding.

Separation Logic
The separation of 2,4-DTAP from its isomers relies on the boiling point differential and the steric

hindrance of the hydroxyl group.

Key Impurity: 2,6-di-tert-amylphenol (Sterically hindered phenol).

Relative Volatility (

): The 2,6-isomer typically boils slightly lower than the 2,4-isomer due to intramolecular
hydrogen bonding shielding the -OH group (cryptophenol effect).

Visualization: Synthesis & Purification Workflow
The following diagram illustrates the process logic from reactor to purified product, highlighting

where thermodynamic properties dictate equipment choice.
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Figure 1: Process flow diagram for the synthesis and purification of 2,4-Di-tert-amylphenol.

Note the dual vacuum distillation steps required due to the high boiling point and thermal

sensitivity of the product.

Experimental Protocols for Property Determination
When literature values are insufficient (e.g., specific heat capacity at process temperature), you

must generate self-validated data. Do not rely on generic "phenolic" approximations.
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Protocol A: Vapor Pressure via Ebulliometry
Why: Accurate VLE data is critical for column sizing. Static methods are preferred over dynamic

ones for high-boiling phenols to avoid degradation.

Setup: Use a Twin-Ebulliometer (e.g., Swietoslawski type) connected to a vacuum manifold

(0.1 – 100 mmHg range).

Calibration: Validate the system using Decane (high purity) as a reference standard.

Procedure:

Load 2,4-DTAP into the sample chamber under nitrogen blanket.

Step-wise decrease pressure from 100 mmHg down to 1 mmHg.

At each step, allow equilibrium reflux (stable T

0.01 K for 10 mins).

Record

vs

.

Data Treatment: Fit data to the Antoine Equation:

Check: If the heat of vaporization derived from the slope varies significantly with
temperature, switch to the Wagner equation.

Protocol B: Heat Capacity ( ) via Sapphire-Referenced
DSC
Why: Essential for heat exchanger design and reactor safety (runaway calculation).

Instrument: Differential Scanning Calorimeter (DSC) with modulated capability.

Reference: Synthetic Sapphire disk (standard mass).
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Method:

Isotherm 1: Hold at 10°C (Baseline).

Ramp: Heat at 5°C/min to 150°C.

Isotherm 2: Hold at 150°C.

Calculation:

(Where HF = Heat Flow).

Process Safety & Stability
Thermal Stability
Phenolic antioxidants are designed to sacrifice themselves to oxidation.

Decomposition Onset: > 250°C (Inert atmosphere).

Oxidation: In the presence of air at

, the product will discolor (quinone formation) and degrade. Strict nitrogen blanketing is
required.

Viscosity & Handling
2,4-DTAP exhibits non-Newtonian behavior near its melting point but behaves as a Newtonian

fluid above 50°C.

Design Heuristic: Maintain process lines at

to ensure viscosity

cP for standard centrifugal pumps.

Modeling & Simulation Strategy
When simulating this component in Aspen Plus or HYSYS:
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Property Method: Use NRTL-RK (Non-Random Two-Liquid / Redlich-Kwong).

Reasoning: NRTL handles the non-ideality of the phenol-phenol interactions (hydrogen

bonding). RK accurately models the vapor phase at vacuum conditions.

Missing Properties: If specific critical properties (

) are missing in the databank, use the Joback Method for estimation, but manually override
the Normal Boiling Point with your experimental value (approx. 285°C).

Visualization: Property Validation Loop
This logic ensures that your simulation matches reality.
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If Model Diverges
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Click to download full resolution via product page

Figure 2: Iterative workflow for thermodynamic property validation. Critical parameters (Vapor

Pressure, Heat Capacity) must undergo experimental validation (Step 4) rather than relying

solely on estimation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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